

# physicochemical properties of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

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## Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid**

## Abstract

**5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid** is a halogenated pyridine derivative that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.<sup>[1][2]</sup> Its unique structural features—a pyridine core, an electron-withdrawing trifluoromethyl group, a reactive bromine atom, and a carboxylic acid moiety—make it a valuable synthon in the fields of medicinal chemistry and materials science.<sup>[3]</sup> This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization. The information presented is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for its effective application in research and development.

## Chemical Identity and Structure

The foundation of understanding any chemical compound lies in its precise identification and molecular structure. The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity, polarity, acidity, and overall physical properties.

Identifier	Data	Source
IUPAC Name	5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid	<a href="#">[4]</a>
Synonyms	5-bromo-2-(trifluoromethyl)isonicotinic acid	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	749875-16-9	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> NO <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	270.01 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Canonical SMILES	C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O	<a href="#">[4]</a>
InChIKey	XNVAVQMVAYUTBA-UHFFFAOYSA-N	<a href="#">[4]</a>

The structure combines a polar carboxylic acid group, capable of hydrogen bonding and deprotonation, with a lipophilic trifluoromethyl group and a reactive bromine atom on an aromatic pyridine scaffold. This amalgamation of functionalities is key to its utility in synthesizing diverse molecular architectures, particularly in the pharmaceutical industry.[\[2\]](#)[\[7\]](#)

## Core Physicochemical Properties

A summary of the key physicochemical data provides a high-level overview for quick assessment and comparison. These values are critical for designing synthetic routes, purification strategies, and formulation studies.

Property	Value / Description	Source(s)
Physical Form	Solid	
Melting Point	215-218 °C	[5]
Solubility	Slightly soluble in water; Soluble in organic solvents.	[1][8]
pKa	Data not readily available in cited literature; predicted to be acidic.	

## Detailed Analysis of Physicochemical Properties

### Melting Point

The compound exhibits a high melting point of 215-218 °C, which is indicative of a stable crystalline lattice structure.[5] This thermal stability can be attributed to strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar C-F and C-Br bonds. This high melting point suggests that the compound is a crystalline solid at room temperature and requires significant energy to transition into the liquid phase.

### Solubility Profile

The solubility of a compound is paramount in drug discovery for absorption and formulation, and in synthesis for reaction and purification. **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid** is described as being slightly soluble in water but soluble in various organic solvents.[1][8]

- Aqueous Solubility:** The limited water solubility is a result of the molecule's dual nature. While the carboxylic acid group is polar and can engage in hydrogen bonding with water, the large, hydrophobic trifluoromethyl group and the pyridine ring itself reduce overall aqueous solubility.
- Organic Solubility:** Its solubility in organic solvents is expected to be significantly better, particularly in polar aprotic solvents like DMSO and DMF, which can solvate both the polar

and nonpolar regions of the molecule. This property is advantageous for its use in organic synthesis.

## Acidity and pKa

The carboxylic acid group (-COOH) is the primary acidic functional group in the molecule. The acidity of this group is significantly influenced by the electron-withdrawing effects of both the trifluoromethyl (-CF<sub>3</sub>) group and the inherent electron-deficient nature of the pyridine ring. These groups stabilize the conjugate base (carboxylate anion) through induction, thereby increasing the acidity (lowering the pKa) compared to a simple benzoic acid. While an experimental pKa value is not available in the provided search results, it is expected to be a relatively strong carboxylic acid. For context, the predicted pKa of a structurally similar isomer, 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, is approximately 2.46.[9]

## Synthesis and Application Context

### Synthetic Route

A common method for synthesizing this compound involves the regioselective functionalization of a pyridine precursor. Specifically, it can be prepared through the C-4 deprotonation of 5-Bromo-2-(trifluoromethyl)pyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with carbon dioxide (CO<sub>2</sub>). This method highlights the compound's role as a derivatized product from a simpler building block.

## Relevance in Drug Discovery and Agrochemicals

This compound is frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physicochemical properties are not just academic; they are critical for its utility. For example, the reactive bromine atom allows for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity, while the carboxylic acid serves as a handle for amide bond formation. Patents have cited this molecule in the synthesis of potential therapeutics, including MALT1 inhibitors and CETP inhibitors, underscoring its importance in the development of new medicines.[2][7]

## Safety, Handling, and Storage

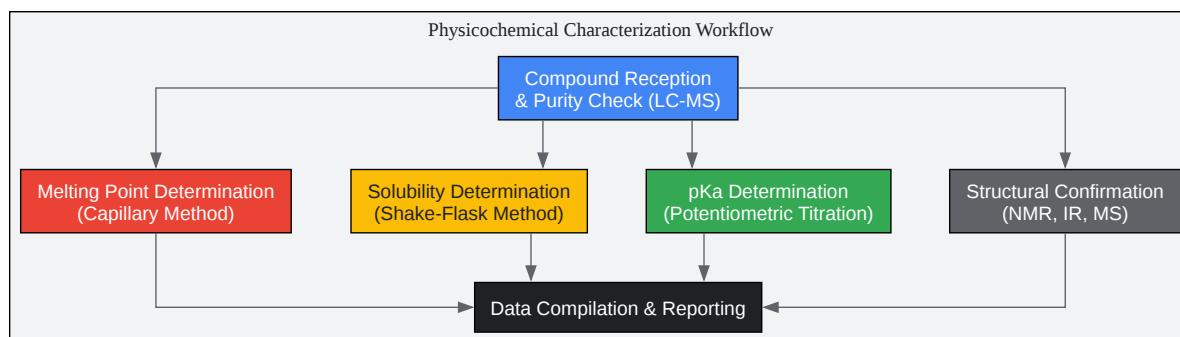
As a laboratory chemical, proper handling is essential to ensure user safety.

- Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][6][10]
- Recommended Precautions: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][11]
- Storage Conditions: It should be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed to prevent moisture uptake.[1][2][6]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines, as these may lead to vigorous or uncontrolled reactions.[1][6]

## Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties. They are designed to be self-validating by incorporating calibration and control steps.

## Visualization of Characterization Workflow



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Caption: General workflow for the physicochemical characterization of a chemical intermediate.

## Protocol: Aqueous Solubility Determination (Shake-Flask Method)

**Rationale:** The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It ensures that the system reaches equilibrium between the solid and dissolved states of the compound.

- **Preparation:** Add an excess amount of **5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid** (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure saturation.
- **Equilibration:** Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for at least 24 hours. This extended period allows the dissolution process to reach thermodynamic equilibrium.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant.
- **Dilution:** Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of the compound.
- **Calculation:** Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

## Protocol: pKa Determination (Potentiometric Titration)

**Rationale:** Potentiometric titration is a reliable method for determining the pKa of acidic or basic functional groups by monitoring pH changes during neutralization.

- **System Calibration:** Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) to ensure accurate measurements.
- **Sample Preparation:** Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary.
- **Titration Setup:** Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- **Titration:** Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest section of the titration curve.

## References

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